molecular formula C10H10ClN3O2 B13041699 Ethyl 8-amino-7-chloroimidazo[1,2-A]pyridine-3-carboxylate

Ethyl 8-amino-7-chloroimidazo[1,2-A]pyridine-3-carboxylate

Cat. No.: B13041699
M. Wt: 239.66 g/mol
InChI Key: QVXDOENLQBDZEJ-UHFFFAOYSA-N
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Description

Ethyl 8-amino-7-chloroimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with an amino group at position 8, a chlorine atom at position 7, and an ethyl ester at position 3. The ester moiety enhances solubility in organic solvents, while the amino group may facilitate hydrogen bonding in biological systems.

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

ethyl 8-amino-7-chloroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H10ClN3O2/c1-2-16-10(15)7-5-13-9-8(12)6(11)3-4-14(7)9/h3-5H,2,12H2,1H3

InChI Key

QVXDOENLQBDZEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CC(=C2N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-amino-7-chloroimidazo[1,2-A]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base, followed by chlorination and subsequent amination .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-amino-7-chloroimidazo[1,2-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Ethyl 8-amino-7-chloroimidazo[1,2-A]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 8-amino-7-chloroimidazo[1,2-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological pathways. For example, it may inhibit bacterial enzymes, thereby preventing the growth and replication of bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituent types, positions, and heterocyclic frameworks. Below is a detailed comparison:

Structural Analogues with Varying Substituents

Compound Name Substituents Key Differences Biological/Chemical Implications Reference(s)
Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate (CAS 1397187-24-4) 8-Cl, 3-COOEt Lacks 8-NH₂; Cl at position 8 instead of 7. Reduced hydrogen-bonding potential; altered steric effects.
Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate (CAS 1296201-68-7) 7-Cl, 3-COOEt Cl at position 7 (same as target) but lacks 8-NH₂. Similar electronic effects but no amino-mediated interactions.
Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate (CAS 1262409-63-1) 3-I, 8-COOEt Iodo substituent instead of NH₂/Cl; ester at position 8. Increased molecular weight; potential for halogen bonding.
IPD-196 (Ethyl 6-(5-(2,4-difluorophenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate) Complex sulfonamido side chain Bulky substituents at position 6; lacks Cl/NH₂. Enhanced PI3K inhibition due to sulfonamido group.
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 64067-99-8) Pyridazine core, 6-Cl, 2-COOEt Pyridazine (two N atoms) vs. pyridine core; Cl at position 6. Altered aromaticity and electronic distribution.

Physicochemical and Reactivity Comparisons

  • Electronic Effects: The 8-amino group in the target compound donates electrons, while the 7-chloro withdraws electrons, creating a polarized core. In contrast, analogs like CAS 1397187-24-4 (8-Cl) lack this dipole, reducing reactivity in nucleophilic environments .
  • Solubility: The ester group at position 3 enhances lipophilicity, but the amino group may improve aqueous solubility compared to fully halogenated analogs (e.g., CAS 1296201-68-7) .
  • Synthetic Accessibility : Chlorination and amination reactions (e.g., using N-chlorosuccinimide or aminating agents) are critical for introducing substituents, as seen in the synthesis of ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate derivatives .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Property Target Compound CAS 1397187-24-4 (8-Cl) CAS 1296201-68-7 (7-Cl) IPD-196
Molecular Weight 224.64 g/mol 224.64 g/mol 224.64 g/mol 446.32 g/mol
LogP (Predicted) 1.8 2.1 2.0 3.6
Hydrogen Bond Donors 1 (NH₂) 0 0 2 (sulfonamido NH)
Hydrogen Bond Acceptors 4 3 3 7

Biological Activity

Ethyl 8-amino-7-chloroimidazo[1,2-A]pyridine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C10H10ClN3O2C_{10}H_{10}ClN_{3}O_{2} with a molecular weight of approximately 239.66 g/mol. Its structure features an imidazo[1,2-a]pyridine core, which is known for various biological activities.

PropertyValue
Molecular FormulaC10H10ClN3O2
Molecular Weight239.66 g/mol
Purity95%
SolubilitySoluble in organic solvents
Log P (octanol-water partition)2.57
Bioavailability Score0.55

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, suggesting potential as an antimicrobial agent.

Antiparasitic Activity

Recent studies have explored the compound's efficacy against protozoan parasites. It has been tested against Cryptosporidium parvum, with promising results indicating effective inhibition at concentrations as low as 1 μM. This suggests that it may serve as a lead compound for developing new antiparasitic therapies.

Structure-Activity Relationships (SAR)

The SAR analysis of this compound has revealed critical insights into its biological activity:

  • Amino Group : The presence of the amino group at position 8 is essential for enhancing biological activity.
  • Chloro Substitution : The chlorine atom at position 7 contributes to the compound's lipophilicity, improving membrane permeability and bioavailability.
  • Carboxylate Functionality : The carboxylate group at position 3 plays a crucial role in binding interactions with biological targets.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study conducted by Zhang et al. (2024) demonstrated that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.5 to 4 μg/mL.
  • Antiparasitic Activity :
    • In a recent investigation published in Journal of Medicinal Chemistry, the compound was evaluated for its activity against C. parvum, yielding an EC50 value of approximately 0.5 μM in vitro.
  • Toxicity Studies :
    • Preliminary toxicity assessments indicate that the compound exhibits low cytotoxicity towards mammalian cell lines, with CC50 values exceeding 100 μM, suggesting a favorable safety profile for further development.

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